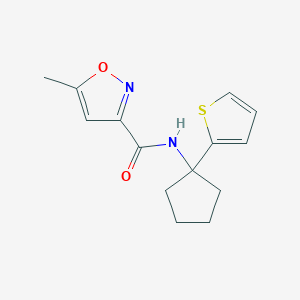

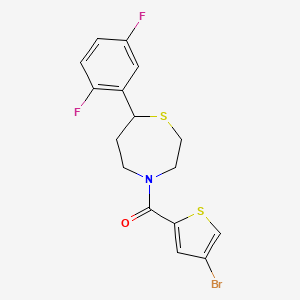

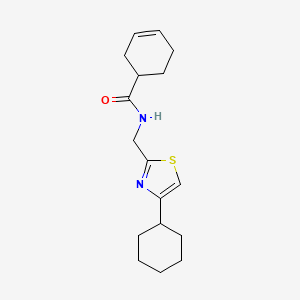

![molecular formula C15H20N2O3 B2903228 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide CAS No. 922055-13-8](/img/structure/B2903228.png)

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide, commonly known as ET-1, is a synthetic compound that belongs to the family of benzoxazepines. ET-1 has been widely studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular disease.

Scientific Research Applications

ET-1 has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, ET-1 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In cancer research, ET-1 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. In cardiovascular disease research, ET-1 has been shown to have vasoconstrictive effects and may play a role in the development of hypertension and heart failure.

Mechanism of Action

ET-1 exerts its effects by binding to the endothelin receptor, a G-protein coupled receptor that is expressed in various tissues throughout the body. Binding of ET-1 to the endothelin receptor leads to the activation of intracellular signaling pathways, which ultimately result in the physiological and biochemical effects of ET-1.

Biochemical and Physiological Effects:

ET-1 has a wide range of biochemical and physiological effects, depending on the tissue and cell type. In general, ET-1 has vasoconstrictive effects, leading to an increase in blood pressure and a decrease in blood flow to various organs. ET-1 also has pro-inflammatory effects, leading to the recruitment of immune cells to the site of injury or inflammation. In addition, ET-1 has been shown to modulate the activity of various ion channels and neurotransmitter receptors in the brain, leading to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

ET-1 has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. However, ET-1 also has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

Future research on ET-1 should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in various fields of research. In neuroscience, ET-1 may have potential as a neuroprotective agent for the treatment of stroke and traumatic brain injury. In cancer research, ET-1 may have potential as a novel anticancer agent. In cardiovascular disease research, ET-1 may have potential as a target for the development of new drugs for the treatment of hypertension and heart failure.

Synthesis Methods

ET-1 can be synthesized using various methods, including the reaction of 4-ethyl-3-hydroxybenzoic acid with phosgene, followed by the reaction with 2-aminoethanol and isobutyric anhydride. Another method involves the reaction of 2-aminobenzoic acid with ethyl isocyanoacetate, followed by the reaction with phosgene and isobutyric anhydride. Both methods yield ET-1 in high purity and yield.

properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-4-17-7-8-20-13-6-5-11(9-12(13)15(17)19)16-14(18)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOFFAVUASZDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

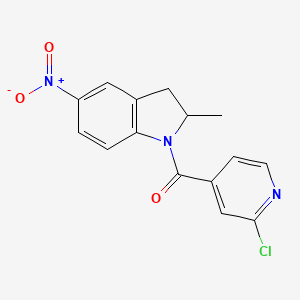

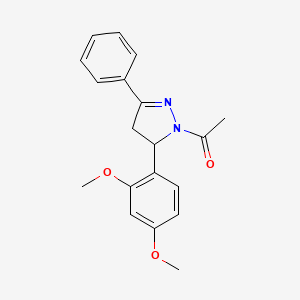

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2903147.png)

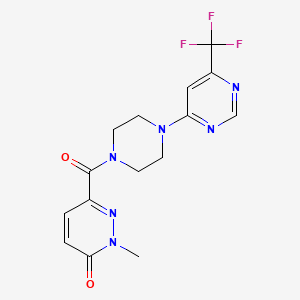

![N-benzyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2903149.png)

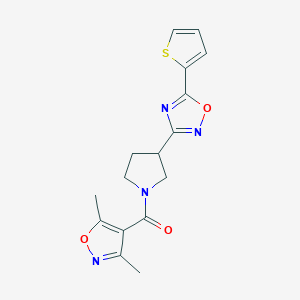

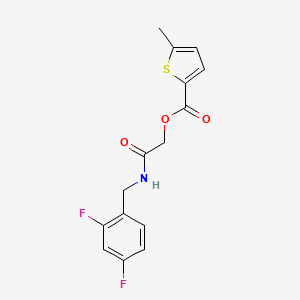

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2903152.png)

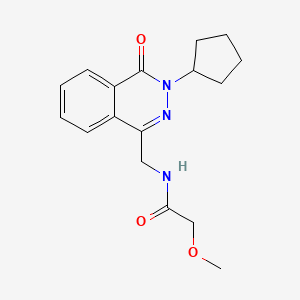

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2903154.png)

![1-[(2-methylphenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2903156.png)